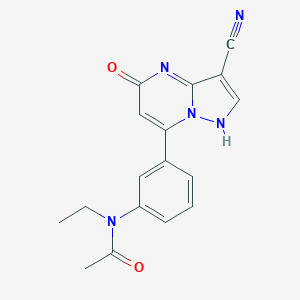

5-Oxozaleplon

Description

Contextualization within Zaleplon Metabolism Studies

Zaleplon, a pyrazolopyrimidine derivative, is known for its rapid absorption and extensive metabolism in the body. mims.comchemicalbook.com After oral administration, less than 1% of the initial Zaleplon dose is excreted unchanged in urine, indicating significant metabolic conversion. nih.govfda.gov The primary metabolic pathway for Zaleplon involves oxidation to form 5-Oxozaleplon. fda.govnih.gov This transformation is predominantly carried out by a cytosolic enzyme known as aldehyde oxidase. mims.comtandfonline.com

In addition to the primary pathway, a smaller portion of Zaleplon is metabolized by the cytochrome P450 enzyme CYP3A4 to produce desethylzaleplon. fda.goveuropa.eu This intermediate is then also rapidly converted to 5-oxo-desethylzaleplon, presumably by aldehyde oxidase. fda.govnih.gov These oxidative metabolites, including this compound, subsequently undergo glucuronidation, a process that increases their water solubility and facilitates their elimination from the body via urine. europa.euontosight.ai It is important to note that all of Zaleplon's metabolites, including this compound, are considered pharmacologically inactive. fda.goveuropa.eu

The formation of this compound is a key event in the metabolic fate of Zaleplon. Studies using human liver preparations have confirmed that the oxygen atom incorporated into the Zaleplon molecule to form this compound is derived from water, a characteristic feature of reactions catalyzed by aldehyde oxidase. tandfonline.com The significant role of this enzyme is further highlighted by the observation that inhibitors of aldehyde oxidase can markedly decrease the formation of this compound. tandfonline.com

Table 1: Key Enzymes and Metabolites in Zaleplon Metabolism

| Parent Compound | Primary Enzyme | Primary Metabolite | Secondary Enzyme | Secondary Metabolite | Subsequent Metabolism |

|---|---|---|---|---|---|

| Zaleplon | Aldehyde Oxidase | This compound | CYP3A4 | Desethylzaleplon | Glucuronidation of oxidative metabolites |

Significance of Metabolite Research in Xenobiotic Biotransformation

The study of metabolites is not solely focused on the parent drug's clearance. In many cases, metabolites can be pharmacologically active, contributing to the therapeutic effect or, conversely, causing toxicity. tandfonline.com Although this compound is inactive, its formation represents the primary route of Zaleplon's inactivation and elimination. fda.goveuropa.eu Therefore, understanding the kinetics of its formation is essential for comprehending the duration of Zaleplon's action.

Furthermore, metabolomics, the large-scale study of small molecules or metabolites, has become a powerful tool in drug discovery and personalized medicine. arome-science.combiotech-spain.commetabolon.com By analyzing an individual's metabolic profile, researchers can gain a deeper understanding of how a drug will be processed, paving the way for tailored therapeutic strategies. biotech-spain.commetabolon.com The detailed characterization of metabolic pathways, such as the one leading to this compound, contributes to this growing body of knowledge, ultimately fostering the development of safer and more effective medications. arome-science.comcreative-proteomics.com

Table 2: Research Findings on this compound

| Research Area | Key Finding | Reference |

|---|---|---|

| Metabolic Pathway | This compound is the major metabolite of Zaleplon, formed primarily by aldehyde oxidase. | fda.govnih.govtandfonline.com |

| Enzymology | The oxygen atom in this compound is derived from water, confirming the role of aldehyde oxidase. | tandfonline.com |

| Pharmacological Activity | This compound is a pharmacologically inactive metabolite. | fda.goveuropa.eu |

| Further Metabolism | This compound is further metabolized via glucuronidation for excretion. | europa.euontosight.ai |

| Analytical Utility | Deuterium-labeled this compound is used as an internal standard in pharmacokinetic studies. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-(3-cyano-5-oxo-4H-pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2/c1-3-21(11(2)23)14-6-4-5-12(7-14)15-8-16(24)20-17-13(9-18)10-19-22(15)17/h4-8,10H,3H2,1-2H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFPEMFJYAYYDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C2=CC(=O)NC3=C(C=NN23)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159225-99-7 | |

| Record name | 5-Oxozaleplon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159225997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-OXOZALEPLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16K33Y6D3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Formation and Enzymology of 5 Oxozaleplon

Primary Metabolic Pathway: Aldehyde Oxidase (AO)-Mediated Oxidation

The principal metabolic fate of zaleplon is its conversion to 5-Oxozaleplon through oxidation. This reaction is catalyzed by aldehyde oxidase (AO), a cytosolic molybdo-flavoenzyme. fda.govnih.govwikipedia.org This pathway is responsible for the majority of zaleplon's clearance in humans. fda.govpsu.edu Studies using human liver cytosol have confirmed that the formation of this compound is a cytosolic process that does not require cofactors like NADPH, which is characteristic of AO-mediated reactions. nih.gov The significance of this pathway is underscored by research showing that this compound is the major metabolite found in human plasma. al-edu.com

Role of Aldehyde Oxidase Isozymes

Aldehyde oxidase exhibits considerable species-specific variation in its genetic makeup and activity levels. nih.govwikipedia.org In humans and other higher primates, a single functional aldehyde oxidase gene, AOX1, is responsible for the enzymatic activity. wikipedia.orgplos.org In contrast, rodents possess four distinct AOX genes, leading to different metabolic profiles. plos.org This genetic difference accounts for the marked species differences observed in zaleplon metabolism; for instance, this compound is the major metabolite in monkeys and humans, whereas N-desethylzaleplon is more prominent in rats, where AO activity is lower. nih.goval-edu.com

Furthermore, significant inter-individual variability in AO activity has been observed in the human population. nih.govnih.gov Studies using human liver cytosol preparations have demonstrated up to a 33-fold variation in the rate of this compound formation. nih.gov This variability can be attributed to genetic polymorphisms in the AOX1 gene and other factors, and it may influence an individual's capacity to metabolize zaleplon. veritastk.co.jp

Enzymatic Reaction Mechanisms of Zaleplon Oxidation to this compound

The conversion of zaleplon to this compound is an oxidation reaction that results in the formation of a lactam metabolite. al-edu.com A key mechanistic feature of aldehyde oxidase is its use of a water molecule as the source of the oxygen atom that is incorporated into the substrate. nih.govnih.gov Experiments conducted with H₂¹⁸O (heavy-oxygen water) and human liver cytosol confirmed that the oxygen atom in the newly formed keto group of this compound is derived from water, not from molecular oxygen (O₂). nih.gov This distinguishes the reaction from those catalyzed by cytochrome P450 enzymes, which utilize molecular oxygen. The reaction involves the oxidation of the pyrimidine (B1678525) ring of the zaleplon molecule. al-edu.com

| Enzyme | Reaction Type | Oxygen Source | Cofactor Requirement |

| Aldehyde Oxidase (AO) | Oxidation (Lactam Formation) | H₂O | None (NADPH-independent) |

Specificity and Regioselectivity of Aldehyde Oxidase Activity

Aldehyde oxidase demonstrates notable regioselectivity in its action on the zaleplon molecule. The enzyme specifically targets the C-5 position of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system for oxidation, leading exclusively to the formation of this compound. nih.goval-edu.com This specificity ensures that other potentially reactive sites on the molecule are not oxidized by this primary pathway. The high rate of conversion to this compound in human liver preparations highlights zaleplon as a significant substrate for AO. nih.govnih.gov The reaction is sensitive to inhibition by known aldehyde oxidase inhibitors such as hydralazine, chlorpromazine (B137089), and menadione, further confirming the specific role of AO in this metabolic step. nih.gov

Secondary Metabolic Pathways and Intermediates

While aldehyde oxidase is the primary enzyme in zaleplon metabolism, a secondary pathway involving the cytochrome P450 (CYP) enzyme system also contributes, albeit to a lesser extent. fda.govwikipedia.org This pathway begins with N-deethylation, creating an intermediate metabolite that is subsequently acted upon by aldehyde oxidase.

Subsequent Oxidation of Desethylzaleplon to 5-Oxodesethylzaleplon by Aldehyde Oxidase

The intermediate metabolite, desethylzaleplon, does not accumulate. Instead, it serves as a substrate for aldehyde oxidase. fda.govnih.govnih.gov In a manner analogous to the primary pathway, AO catalyzes the oxidation of the pyrimidine ring of desethylzaleplon to form N-desethyl-5-oxozaleplon (also referred to as 5-oxodesethylzaleplon). fda.govnih.gov This demonstrates that both the parent drug and its N-deethylated metabolite are substrates for AO. This subsequent oxidation step is rapid, and the oxygen atom incorporated is also derived from water. fda.govnih.gov

| Metabolic Step | Parent Compound | Enzyme | Metabolite |

| Primary Pathway | Zaleplon | Aldehyde Oxidase (AO) | This compound |

| Secondary Pathway (Step 1) | Zaleplon | Cytochrome P450 (CYP3A4) | Desethylzaleplon |

| Secondary Pathway (Step 2) | Desethylzaleplon | Aldehyde Oxidase (AO) | 5-Oxodesethylzaleplon |

Quantitative Contribution of Metabolic Pathways to this compound Formation

The formation of this compound is the principal metabolic fate of the hypnotic agent zaleplon in humans. hres.cafda.gov Zaleplon undergoes extensive metabolism, with less than 1% of an administered dose being excreted unchanged in the urine. fda.govpfizer.com The biotransformation process is dominated by two primary enzymatic pathways, with aldehyde oxidase playing the central role in generating this compound. hres.caeuropa.eueuropa.eu

The main metabolic route involves the direct oxidation of zaleplon by aldehyde oxidase to form this compound. hres.cafda.govdrugs.com A secondary, less significant pathway is mediated by the cytochrome P450 isoenzyme CYP3A4, which N-deethylates zaleplon to form desethylzaleplon. hres.cafda.goveuropa.eu This intermediate, desethylzaleplon, is subsequently and rapidly converted by aldehyde oxidase to another metabolite, 5-oxo-desethylzaleplon. fda.govpfizer.comeuropa.eudrugs.com Both this compound and 5-oxo-desethylzaleplon are further metabolized through conjugation with glucuronic acid, forming glucuronides that are then eliminated via the kidneys. hres.cafda.gov

Quantitative analysis of excretory data from studies with radiolabeled zaleplon reveals the dominance of the aldehyde oxidase pathway. Following an oral dose, approximately 70% is recovered in the urine within 48 hours and 17% is found in feces. hres.ca The metabolites related to the primary aldehyde oxidase pathway account for the largest portion of the recovered dose. Urinary recovery of this compound and its corresponding glucuronide metabolite constitutes approximately 57% of the administered dose. hres.caeuropa.eu In contrast, the pathway initiated by CYP3A4, which leads to 5-oxo-desethylzaleplon and its glucuronide, accounts for only about 9% of the dose recovered in urine. hres.cafda.govwikipedia.org The majority of the substance recovered in feces is also 5-oxo-zaleplon. hres.caeuropa.eu

In vivo plasma concentrations reflect this metabolic pattern. Circulating levels of the parent drug, zaleplon, are significantly lower than its metabolites. hres.ca Plasma concentrations of this compound have been observed to be two- to three-fold higher than those of zaleplon itself. hres.ca

| Metabolite/Metabolite Group | Primary Enzyme(s) | Percentage of Dose Recovered in Urine |

|---|---|---|

| 5-Oxo-zaleplon and its glucuronide | Aldehyde Oxidase | ~57% hres.caeuropa.eu |

| 5-Oxo-desethylzaleplon and its glucuronide | CYP3A4, Aldehyde Oxidase | ~9% hres.cafda.goveuropa.eu |

| Unchanged Zaleplon | N/A | <1% fda.govnih.gov |

| Unidentified Minor Metabolites | N/A | ~4% hres.ca |

Comparative Metabolism and Species Differences in 5 Oxozaleplon Formation

In Vitro Studies of Hepatic Metabolism Across Species

In vitro studies utilizing liver preparations are fundamental to understanding the metabolic pathways of xenobiotics. For 5-Oxozaleplon, these studies have revealed marked species differences in its formation, largely attributable to the varying activity of aldehyde oxidase in the liver.

Aldehyde Oxidase Activity Variations in Liver S9 Fractions and Cytosol

The hepatic activity responsible for the formation of this compound is localized in the cytosol and is mediated by aldehyde oxidase, an enzyme that does not require NADPH as a cofactor. nih.gov Studies using liver S9 fractions and cytosol have demonstrated significant variability in AO activity across different species. nih.govnih.gov This variability is a key factor in the differing metabolic profiles of zaleplon. nih.govnih.gov

For instance, research has shown that the zaleplon oxidation activity in human liver S9 fractions can range significantly among individual donors. xenotech.com The preservation method of the liver tissue can also impact the measured AO activity, with S9 fractions from livers preserved in HTK solution showing higher aldehyde oxidase activity compared to those preserved in UW solution. xenotech.com Systems used to screen for AO activity, such as liver cytosol and S9 fractions, are known to have significant variability due to factors like interindividual phenotypic differences, hypervariable expression, and low stability. nih.govacs.org

Comparative Metabolic Profiles (e.g., Rat, Mouse, Monkey, Human Liver Preparations)

Comparative studies of zaleplon metabolism in liver preparations from different species have highlighted the dramatic impact of variable aldehyde oxidase activity on the formation of this compound.

In rat liver S9 fractions, zaleplon is predominantly metabolized to N-desethyl-zaleplon, with this compound being a very minor metabolite. nih.govcapes.gov.br This is indicative of low aldehyde oxidase activity in rats. nih.govnih.gov Conversely, in monkey liver S9 fractions, the formation of this compound occurs at a much higher rate than the formation of N-desethyl-zaleplon, signifying high aldehyde oxidase activity in this species. nih.govcapes.gov.br In fact, this compound is the major metabolite in monkeys. researchgate.net

Human liver preparations also show that zaleplon is primarily metabolized by aldehyde oxidase to form this compound. researchgate.netnih.govfda.gov A lesser pathway involves cytochrome P450 (CYP) 3A4, which forms desethylzaleplon. nih.govfda.gov

Studies using liver S9 fractions from human chimeric mice (h-PXB mice) , which have livers repopulated with human hepatocytes, show the formation of both this compound and desethyl-zaleplon in similar amounts. researchgate.netnih.govresearchgate.net In contrast, liver S9 fractions from rat chimeric mice (r-PXB mice) and control mice predominantly produce desethyl-zaleplon, with this compound being a minor metabolite, mirroring the metabolic profile seen in conventional rats. researchgate.netnih.gov The oxidase activity toward zaleplon in the liver cytosol of h-PXB mice was found to be about 10-fold higher than that in r-PXB or control mice. researchgate.netnih.gov

The following table summarizes the comparative metabolism of zaleplon in liver preparations from different species.

| Species/Model | Primary Metabolic Pathway | Major Metabolite(s) | Key Enzyme(s) |

| Rat | N-de-ethylation | N-desethyl-zaleplon | Cytochrome P450 |

| Monkey | Aromatic Oxidation | This compound | Aldehyde Oxidase |

| Human | Aromatic Oxidation | This compound | Aldehyde Oxidase |

| h-PXB Mice | Aromatic Oxidation & N-de-ethylation | This compound, Desethyl-zaleplon | Aldehyde Oxidase, CYP3A4 |

| r-PXB Mice | N-de-ethylation | Desethyl-zaleplon | Cytochrome P450 |

In Vivo Studies of this compound Plasma Levels in Animal Models

In vivo studies are crucial for confirming the physiological relevance of in vitro metabolic findings. Animal models, particularly chimeric mice, have been instrumental in studying the species-specific metabolism of zaleplon and the formation of this compound.

Analysis in Human Chimeric Mice (h-PXB mice)

Human chimeric mice (h-PXB mice), with livers substantially repopulated with human hepatocytes, have emerged as a valuable tool for predicting human drug metabolism. researchgate.netnih.govresearchgate.net When zaleplon is administered to h-PXB mice, the plasma levels of this compound are significantly higher, approximately 7-fold, than in control mice. researchgate.netnih.gov The major metabolite found in the plasma of these mice is this compound, which aligns with the metabolic profile observed in humans. researchgate.net This demonstrates that the aldehyde oxidase in h-PXB mice functions similarly to human aldehyde oxidase, both in vitro and in vivo. researchgate.netnih.gov

Analysis in Rat Chimeric Mice (r-PXB mice) and Control Models

In contrast to h-PXB mice, rat chimeric mice (r-PXB mice), whose livers are repopulated with rat hepatocytes, exhibit a different metabolic profile. researchgate.netnih.gov Following zaleplon administration, the plasma levels of N-desethyl-zaleplon are higher in r-PXB and control mice compared to h-PXB mice. researchgate.netnih.gov The major metabolite in the plasma of r-PXB mice is N-desethyl-zaleplon, which is consistent with the metabolic pathway observed in conventional rats. researchgate.net The level of this compound in the plasma of r-PXB mice is significantly lower than in h-PXB mice, reflecting the lower aldehyde oxidase activity in rat hepatocytes. researchgate.netnih.gov

The following table provides a comparative overview of the in vivo plasma metabolite levels in different chimeric mouse models after zaleplon administration.

| Mouse Model | Predominant Plasma Metabolite | Relative this compound Plasma Level |

| Human Chimeric Mice (h-PXB) | This compound | High (approx. 7-fold higher than controls) |

| Rat Chimeric Mice (r-PXB) | N-desethyl-zaleplon | Low |

| Control Mice | N-desethyl-zaleplon | Low |

Comparative Analysis in Minipig Models for Aldehyde Oxidase Substrates

The Göttingen minipig has been investigated as a potential non-rodent model for predicting the metabolism of aldehyde oxidase substrates in humans. However, studies have shown that for some substrates, like zaleplon, the conversion to their respective AO-mediated metabolites is low in minipig S9 fractions compared to human S9 fractions. core.ac.uk This suggests that while minipigs may be a suitable model for some AO substrates, they may not accurately predict the metabolism of all such compounds, including the formation of this compound from zaleplon. core.ac.uk

Inter-individual and Intra-species Variability in Aldehyde Oxidase Activity

The formation of this compound, the primary metabolite of Zaleplon in humans, is catalyzed by the cytosolic enzyme aldehyde oxidase (AO). al-edu.comwikipedia.orgnih.govtandfonline.com The activity of this enzyme is not uniform and exhibits significant variability both between and within species, which can lead to marked differences in the metabolic profile of Zaleplon. al-edu.comnih.gov This variability extends to differences between strains of the same species, between sexes, and among individuals in the human population. nih.gov

Strain-Dependent Differences in Mice and Rats

More pronounced strain differences are documented in mice. nih.govoup.com Studies examining the metabolism of Zaleplon to this compound in liver cytosol from various mouse strains have revealed substantial variability in AO activity. nih.gov For instance, the C57BL/6J strain shows the highest activity, while the DBA/2J strain exhibits the lowest. nih.gov The DBA/2 strain is noted to be deficient in the expression of aldehyde oxidase homologues (AOH1 and AOH2) and has reduced expression of AOX1, making it a suitable model for studying AO-deficient metabolism. oup.comoup.com Research has quantified these differences, showing that the activity in the DBA/2J strain is 2.3-fold lower than that in the C57BL/6J strain. nih.gov

| Mouse Strain | Relative Aldehyde Oxidase Activity |

|---|---|

| C57BL/6J | Highest |

| C3H/He | Intermediate |

| BALB/c | Intermediate |

| DBA/2J | Lowest |

These findings demonstrate that the genetic background of the animal model is a critical factor influencing the rate of this compound formation. nih.govresearchgate.net

Sex-Dependent Differences in Mice

In addition to strain, gender plays a significant role in the level of aldehyde oxidase activity in mice. nih.govdrugbank.com Research has consistently shown a sexual dimorphism in hepatic enzyme activity in this species. scielo.br Specifically for the metabolism of Zaleplon to this compound, studies have demonstrated that the AO activity in the liver cytosol of male mice is higher than that of female mice. nih.gov This sex-dependent difference in AO activity has been reported for other substrates as well and is a recognized characteristic of murine drug metabolism. drugbank.comscielo.br This phenomenon is believed to be influenced by hormonal regulation, with androgens reportedly increasing AO expression in rodents. researchgate.net

Human Inter-individual Variability

In humans, the metabolism of Zaleplon is dominated by the formation of this compound via aldehyde oxidase. al-edu.comtandfonline.com However, the activity of this enzyme varies considerably among individuals, leading to high inter-individual differences in metabolic rates. nih.gov Studies using human liver cytosol preparations have quantified this variability. One study involving 16 different human liver cytosol preparations found a 33-fold variation in the rate of this compound formation. tandfonline.com Another study observed a 10-fold range in Zaleplon 5-oxidase activity among human subjects. nih.gov

This wide variability is a critical consideration in clinical pharmacology, as it suggests that individuals may metabolize Zaleplon at significantly different rates. nih.gov The basis for this variation is thought to be multifactorial, including genetic polymorphisms in the AOX1 gene, which is the single functionally active aldehyde oxidase in humans. researchgate.netplos.orgkem.edu

| Study Finding | Number of Samples | Source |

|---|---|---|

| 33-fold variability in metabolism | 16 human liver cytosol preparations | tandfonline.com |

| 10-fold range in Zaleplon 5-oxidase activity | Not specified | nih.gov |

The significant inter-individual differences in AO activity underscore the importance of considering this enzyme in drug development and personalized medicine. researchgate.net

Enzymatic Inhibition and Induction Affecting 5 Oxozaleplon Formation

Aldehyde Oxidase Inhibitors and Their Mechanistic Effects

A variety of compounds can inhibit aldehyde oxidase, thereby reducing the metabolic conversion of zaleplon to 5-Oxozaleplon. nih.gov These inhibitors can act through different mechanisms, including competitive and non-competitive inhibition. nih.gov

Raloxifene (B1678788), a selective estrogen receptor modulator, has been identified as a potent inhibitor of aldehyde oxidase. nih.govresearchgate.netdrugbank.com Research has demonstrated that raloxifene markedly decreases the formation of this compound from zaleplon in both human and mouse liver cytosol. nih.gov This inhibitory effect is significant, as demonstrated in studies where co-administration of raloxifene with zaleplon in mice led to a decreased plasma level of this compound. nih.gov

The inhibitory action of raloxifene on aldehyde oxidase is potent, with reported Ki values in the nanomolar range for the oxidation of various substrates. researchgate.net The mechanism of inhibition by raloxifene has been characterized as uncompetitive for several aldehyde oxidase-catalyzed oxidation reactions. researchgate.net This potent inhibition underscores the potential for significant drug-drug interactions when zaleplon is co-administered with raloxifene. nih.gov

Table 1: Effect of Raloxifene on this compound Formation

| Species | System | Effect of Raloxifene | Reference |

|---|---|---|---|

| Human | Liver Cytosol | Markedly decreased formation of this compound | nih.gov |

| Mouse | Liver Cytosol | Markedly decreased formation of this compound | nih.gov |

| Mouse | In vivo | Decreased plasma level of this compound when co-administered with zaleplon | nih.gov |

Cimetidine (B194882) is known to inhibit both aldehyde oxidase and CYP3A4, the primary and secondary enzymes responsible for zaleplon metabolism, respectively. fda.govmedscape.compfizer.com The concomitant administration of zaleplon and cimetidine results in a significant increase in the maximum plasma concentration (Cmax) and the area under the curve (AUC) of zaleplon, with one study reporting an 85% increase in both parameters. fda.govpfizer.com This is accompanied by a corresponding decrease in the formation of this compound. fda.gov

In vitro studies using human liver subcellular fractions have further elucidated the inhibitory effects of cimetidine. nih.gov These studies have shown that cimetidine inhibits the formation of this compound (referred to as M2) in liver cytosol and the formation of desethylzaleplon (DZAL) in liver microsomes. nih.gov Kinetic analysis revealed that cimetidine acts as a competitive inhibitor of this compound formation in human liver cytosol. nih.gov The inhibitory constant (Ki) for this interaction has been determined, highlighting cimetidine's potency as an inhibitor of this metabolic pathway. nih.gov Interestingly, some research suggests cimetidine is a more potent inhibitor of aldehyde oxidase than of CYP3A4, implying its effect on this compound formation is more pronounced. nih.gov However, other research using different substrates has reported that cimetidine did not alter aldehyde oxidase activity, indicating that the inhibitory effect of cimetidine on aldehyde oxidase may be substrate-dependent. researchgate.net

Table 2: Effect of Cimetidine on Zaleplon and this compound

| Parameter | Change with Cimetidine Co-administration | Reference |

|---|---|---|

| Zaleplon Mean Cmax | 85% increase | fda.govpfizer.com |

| Zaleplon Mean AUC | 85% increase | fda.govpfizer.com |

| This compound (M2) Level | 15% decrease | fda.gov |

| Inhibition of this compound formation in liver cytosol | Competitive inhibition | nih.gov |

Consideration of Drug-Drug Interactions Mediated by Aldehyde Oxidase Modulation

The primary role of aldehyde oxidase in the metabolism of zaleplon to this compound makes it a critical consideration for potential drug-drug interactions. wikipedia.orgnih.govnih.gov Co-administration of zaleplon with drugs that are potent inhibitors of aldehyde oxidase can lead to significantly increased plasma concentrations of zaleplon, potentially altering its therapeutic effect. fda.govnih.gov

The high inter-individual variability observed in aldehyde oxidase activity further complicates the prediction of drug interaction outcomes. nih.gov This variability, which can be up to 10-fold among humans, means that the impact of an aldehyde oxidase inhibitor can differ substantially from person to person. nih.gov Therefore, careful consideration is warranted in clinical settings when zaleplon is prescribed concurrently with known aldehyde oxidase inhibitors. nih.gov While no clinically significant drug-drug interactions have been definitively established for aldehyde oxidases to date, the complex nature of their inhibition kinetics suggests that a cautious approach is prudent. researchgate.net

Synthesis and Biocatalysis of 5 Oxozaleplon for Research Applications

Chemical Synthesis Approaches for Zaleplon Derivatives Functionalized at the 5-position for Research Reagents

The chemical synthesis of Zaleplon derivatives functionalized at the 5-position leverages the reactivity of its core pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. This fused N-heterocyclic system allows for post-functionalization, particularly at the electrophilic 5- and 7-positions of the pyrimidine (B1678525) ring. mdpi.com One of the common strategies is the nucleophilic aromatic substitution (NAS) reaction. mdpi.comencyclopedia.pub This method involves the displacement of a leaving group at the 5-position, such as a hydroxyl or a halogen atom, with a variety of nucleophiles. Researchers have successfully used this approach to introduce structural motifs like aromatic amines, alkylamines, cycloalkylamines, and substituted alkoxides. mdpi.com

For instance, a one-pot synthesis method has been designed to first convert a hydroxyl group at the 5-position into a more reactive chloride atom, which can then participate in subsequent coupling reactions to introduce aryl groups. mdpi.comencyclopedia.pub Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been effectively employed to create carbon-carbon bonds at the 5-position of the pyrazolo[1,5-a]pyrimidine core. mdpi.comencyclopedia.pub These synthetic transformations are instrumental in creating a diverse library of derivatives for research applications, allowing for systematic exploration of structure-activity relationships.

Biocatalytic Production of 5-Oxozaleplon Using Engineered Systems

While chemical synthesis provides routes to various derivatives, biocatalysis offers a highly specific and efficient alternative for producing particular metabolites like this compound. Aldehyde oxidase (AOX), a complex molybdenum hydroxylase enzyme, is responsible for the oxidation of Zaleplon to this compound in humans. nih.gov Harnessing this enzymatic activity in engineered systems provides a direct and often simpler route to obtaining this metabolite compared to multi-step chemical synthesis. nih.gov

A significant advancement in the biocatalytic production of AOX-mediated metabolites is the development of the ecoAO system. acs.orgresearchgate.net This system utilizes a specially engineered strain of Escherichia coli (TP1017) that produces the necessary molybdenum cofactor and expresses recombinant human aldehyde oxidase (hAOX1). researchgate.net The ecoAO system is typically used as a cell paste, which simplifies the process and makes it a practical tool for generating synthetically challenging metabolites. acs.orgresearchgate.net

For the preparative scale production of this compound, frozen ecoAO cell paste is thawed and resuspended in a buffer. The substrate, Zaleplon, dissolved in a solvent like DMSO, is added to the cell suspension and incubated at 37 °C. nih.govacs.org The biotransformation is monitored over time, often by LC-MS/MS, until the conversion is complete, which can take approximately five days. nih.govacs.org This method has proven effective for producing milligram quantities of this compound, providing a valuable resource for what would otherwise be a difficult-to-synthesize analytical standard. acs.orgresearchgate.net

| Parameter | Description / Value |

|---|---|

| Enzyme System | ecoAO: Cell paste of MoCo-producing E. coli expressing human AOX1. researchgate.net |

| Substrate | Zaleplon. acs.org |

| Product | This compound. acs.org |

| Typical Incubation Time | Approximately 5 days. nih.govacs.org |

| Reaction Monitoring | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govacs.org |

| Substrate (Zaleplon) m/z Transition | 306.1 → 236.1. nih.govacs.orgresearchgate.net |

| Product (this compound) m/z Transition | 322.3 → 280.1. nih.govacs.orgresearchgate.net |

| Scale | Preparative scale, yielding milligram quantities. acs.orgresearchgate.net |

The use of biocatalysis for producing drug metabolites like this compound addresses several challenges inherent in traditional chemical synthesis while presenting its own unique considerations. Chemical routes can be complex, often requiring numerous steps, harsh reagents, and yielding variable results, making the synthesis of specific metabolites difficult. nih.govmdpi.com Aldehyde oxidase, in particular, performs chemoselective and regioselective redox reactions that are challenging to replicate through conventional chemistry. acs.org The difficulty in synthesizing AOX metabolic standards has been a barrier to the enzyme's study. researchgate.net

Engineered enzymatic systems like ecoAO provide remarkable efficiency by overcoming these hurdles. They offer high specificity, eliminating the need for protective groups and reducing the number of reaction steps. contractpharma.comnih.gov This leads to a more streamlined and sustainable process that operates under mild conditions. contractpharma.comnih.gov The ability of the ecoAO system to reliably produce milligram quantities of this compound demonstrates its efficiency as a biocatalyst. acs.org However, challenges in the broader field of biocatalysis include the perception of limited substrate scope for natural enzymes and the need to scale up enzymatic processes to meet potential industrial demands. mdpi.comchemrxiv.org Despite these challenges, the targeted evolution of enzymes and the development of whole-cell biocatalytic systems continue to expand the manufacturing potential for complex molecules. contractpharma.comnih.gov

| Aspect | Chemical Synthesis Challenges | Enzymatic Synthesis (ecoAO) Efficiencies |

|---|---|---|

| Regioselectivity | Difficult to achieve selective oxidation at the 5-position without side reactions. acs.org | Highly regioselective oxidation catalyzed by Aldehyde Oxidase. acs.org |

| Number of Steps | Often requires multiple synthetic steps, including protection and deprotection. nih.govmdpi.com | Single-step biotransformation from substrate to product. acs.org |

| Reaction Conditions | May require harsh reagents, anhydrous conditions, or extreme temperatures. mdpi.com | Operates under mild, aqueous conditions (e.g., pH 7.4, 37 °C). nih.govacs.org |

| Accessibility of Standards | Difficulty in synthesizing metabolic standards has hindered research. researchgate.net | Provides reliable access to milligram quantities of previously challenging metabolites. acs.orgresearchgate.net |

| Process Scalability | Established for many processes, but can be complex for specific metabolites. | Scalability is a key challenge for industrial application, but preparative scales for research are proven. mdpi.comchemrxiv.org |

Advanced Analytical Methodologies for 5 Oxozaleplon Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in the analytical chemistry of 5-Oxozaleplon, offering high-resolution separation and sensitive identification. These techniques are crucial for distinguishing the metabolite from its parent compound, zaleplon, and other related substances in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a primary and confirmatory tool for the analysis of this compound. google.com This powerful combination allows for the effective separation of the analyte by HPLC, followed by its unambiguous identification and quantification based on its mass-to-charge ratio by MS.

Research has consistently employed HPLC-MS for the identification of zaleplon metabolites, including this compound, in biological samples such as human urine and plasma. researchgate.netresearchgate.net The technique's high sensitivity and specificity make it invaluable in metabolic and forensic studies. For instance, LC-MS has been utilized to determine the molecular weights of zaleplon impurities and metabolites. researchgate.net A technique for identifying this compound in urine extracts using HPLC-MS with Orbitrap technology has been developed as a confirmatory method in forensic chemical examinations.

Methodologies often involve reversed-phase chromatography. While specific parameters can be adapted based on the exact requirements of the analysis, typical conditions are summarized in the table below. The use of an internal standard is a common practice to ensure quantitative accuracy. researchgate.net

Table 1: Typical Parameters for HPLC-MS Analysis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | Reversed-phase columns such as C8 or C18 are commonly used. For example, a Thermo Hypurity Advance column (50 x 4.6mm, 5 µm) has been noted in similar analyses. benthamopen.com |

| Mobile Phase | A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate). researchgate.netbenthamopen.com A common mobile phase consists of methanol (B129727) and an ammonium acetate (B1210297) buffer. researchgate.net |

| Ionization Source | Electrospray Ionization (ESI) is frequently used for its ability to generate ions from polar, thermally labile molecules like this compound. researchgate.net |

| Mass Analyzer | Various mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, providing different levels of resolution and mass accuracy. |

| Detection Mode | Selected Ion Monitoring (SIM) or full scan mode can be employed for quantification and identification, respectively. |

Gas Chromatography (GC) with Mass Spectrometry (MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful technique for the analysis of drug metabolites. wikipedia.org For a compound like this compound, which is less volatile and more polar than its parent drug, a crucial derivatization step is typically required to enhance its thermal stability and volatility for GC analysis. researchgate.net

A common approach involves silylation, where active hydrogen atoms in the molecule are replaced with a silyl (B83357) group. researchgate.net One study on the analysis of benzodiazepines and zaleplon found that using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives resulted in stable, reproducible, and sensitive analysis by GC-MS. researchgate.netnih.gov This derivatization makes the analytes suitable for separation on a capillary column and subsequent detection by the mass spectrometer. researchgate.net

GC-MS is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org

Table 2: General Parameters for GC-MS Analysis of this compound

| Parameter | Description |

|---|---|

| Sample Preparation | Extraction from the biological matrix (e.g., whole blood, urine) followed by a derivatization step. researchgate.netspringernature.com |

| Derivatizing Agent | Silylating agents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to form more volatile and thermally stable derivatives (e.g., TBDMS-derivatives). researchgate.netnih.gov |

| Stationary Phase (Column) | A capillary column, often with a polysiloxane-based stationary phase (e.g., 5% phenyl polysiloxane), is used for separation. wikipedia.org |

| Ionization Mode | Electron Impact (EI) is a common ionization technique used in GC-MS. researchgate.net |

| Detection | Mass spectrometer operating in selected ion monitoring (SIM) mode for quantitative analysis. springernature.com |

Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) Detection

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography. When coupled with Laser-Induced Fluorescence (LIF) detection, it becomes an exceptionally sensitive technique for the analysis of fluorescent compounds or those that can be derivatized to be fluorescent.

A CE-LIF method has been successfully developed for the determination of zaleplon and its metabolites, including this compound, in human urine. researchgate.net In these methods, a charged carrier, such as carboxymethyl-beta-cyclodextrin, is often used in the buffer to facilitate the separation of the analytes. researchgate.net The native fluorescence of the compounds is exploited for detection. It has been noted that the 5-oxo metabolites, existing in a lactam tautomeric form, exhibit about a tenfold lower fluorescence intensity compared to the parent drug. researchgate.net Despite this, the method is sensitive enough for detection, with reported limits of quantification for this compound around 100 ng/ml after a preconcentration step. researchgate.net

Table 3: Key Findings for CE-LIF Analysis of this compound

| Parameter | Finding |

|---|---|

| Technique | Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) |

| Matrix | Human Urine researchgate.net |

| Separation Aid | Carboxymethyl-beta-cyclodextrin used as a charged carrier in the running buffer. researchgate.net |

| Detection Principle | Based on the native fluorescence of the metabolites. |

| Limit of Quantification (LOQ) | 100 ng/ml for this compound (following a ten-fold preconcentration by solid-phase extraction). researchgate.net |

Electrochemical Methods for Characterization

Electrochemical techniques provide a different approach to the analysis of this compound, based on its redox properties. These methods are often rapid, cost-effective, and can be highly sensitive. While specific studies focusing solely on this compound are not extensively detailed in the reviewed literature, the electrochemical behavior of its parent compound, zaleplon, has been thoroughly investigated and provides a strong basis for the potential analysis of its metabolites. uchile.clnih.gov

Differential Pulse Polarography (DPP)

Differential Pulse Polarography (DPP) is a sensitive electrochemical technique used for the quantitative analysis of electroactive species. nih.gov Research on zaleplon has shown that it exhibits well-defined, irreversible cathodic responses over a wide pH range (2–12) using DPP. uchile.clnih.gov This behavior is attributed to the reduction of the pyrazolo-pyrimidine ring system. doi.org

For the analysis of zaleplon, a DPP method was developed and validated, selecting a specific pH (4.5) for optimal performance. uchile.clnih.gov The method demonstrated good repeatability, reproducibility, and selectivity. uchile.clnih.gov Given the structural similarity, it is plausible that this compound would also be electroactive and that a DPP method could be developed for its quantification, although the specific potential and pH conditions would need to be determined experimentally.

Table 4: Research Findings from DPP Analysis of the Parent Compound, Zaleplon

| Parameter | Description/Finding |

|---|---|

| Technique | Differential Pulse Polarography (DPP) uchile.clnih.gov |

| Working Electrode | Dropping Mercury Electrode (DME) |

| Buffer System | Britton-Robinson buffer uchile.clnih.gov |

| pH Range Studied | 2–12 uchile.clnih.gov |

| Observed Behavior | Two irreversible, well-defined cathodic reduction peaks. uchile.clnih.gov |

| Analytical pH | pH 4.5 was selected for quantitative analysis of zaleplon. uchile.clnih.gov |

| Detection Limit (LOD) for Zaleplon | 5.13 x 10⁻⁷ M uchile.clnih.gov |

Cyclic Voltammetry

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of chemical species. doi.org It provides information on the potentials at which oxidation and reduction occur and can offer insights into the mechanisms of these processes.

Studies on zaleplon have utilized CV to characterize its electrochemical behavior, confirming the irreversible nature of its reduction. uchile.clnih.gov The experiments were conducted across a range of pH values and at various scan rates. uchile.cl On a glassy carbon electrode, zaleplon showed a single reduction peak that was pH-dependent, shifting to more negative potentials as the pH increased. uchile.cl This information is crucial for understanding the fundamental electrochemical properties of the pyrazolopyrimidine structure common to both zaleplon and this compound. While direct CV studies on this compound were not found, the established methodology for its parent compound suggests a viable pathway for future research into its specific electrochemical signature.

Table 5: Research Findings from Cyclic Voltammetry of the Parent Compound, Zaleplon

| Parameter | Description/Finding |

|---|---|

| Technique | Cyclic Voltammetry (CV) uchile.clnih.gov |

| Working Electrode | Glassy Carbon Electrode (GCE), Dropping Mercury Electrode (DME) uchile.cl |

| Buffer System | Britton-Robinson buffer uchile.clnih.gov |

| pH Range Studied | 2–12 uchile.clnih.gov |

| Observed Behavior | Irreversible cathodic reduction. The peak potential is pH-dependent. uchile.cl |

| Mechanism | The reduction process involves the transfer of one electron in each reduction step. uchile.clnih.gov |

Immunoassay Development for Sensitive Quantification

Immunoassays offer a sensitive, rapid, and cost-effective approach for detecting substances in biological samples compared to chromatographic methods. google.comcreative-diagnostics.com The development of immunoassays specific to this compound is desirable for long-term detection of zaleplon use, as a significant portion of the administered dose is excreted as this metabolite. google.com

Generation of Specific Antibodies for this compound Detection

The foundation of a successful immunoassay is the generation of highly specific antibodies that can distinguish the target analyte from other structurally related compounds. thermofisher.com For this compound, this involves a multi-step process:

Immunogen Synthesis: To elicit an immune response, the this compound molecule, which is too small to be immunogenic on its own, must be chemically conjugated to a larger carrier protein, such as keyhole limpet hemocyanin (KLH). units.it This process often requires functionalizing the zaleplon molecule at the 5-position of the pyrazolopyrimidine heterocycle to enable attachment to the carrier protein. google.com

Animal Immunization: Laboratory animals, such as mice, rats, or rabbits, are immunized with the synthesized immunogen. units.it This stimulates the animal's immune system to produce B-lymphocytes that generate antibodies specifically targeting the this compound epitope. units.itevitria.com Multiple booster injections are typically administered to increase the antibody titer and affinity. units.it

Antibody Production and Purification: Both monoclonal and polyclonal antibodies can be produced. google.com Polyclonal antibodies, which are a heterogeneous mixture of antibodies recognizing different epitopes on the antigen, are often preferred for their ability to bind to a range of related structures, including the parent drug and its metabolites. google.com Monoclonal antibodies, on the other hand, offer high specificity to a single epitope. evitria.com The production of monoclonal antibodies involves fusing antibody-producing B-cells with myeloma cells to create hybridoma cell lines that continuously secrete the desired antibody. evitria.com The resulting antibodies, whether polyclonal from serum or monoclonal from hybridoma cultures, are then purified to remove other proteins and interfering substances. thermofisher.com

A patent for an immunoassay for zaleplon and its metabolites describes the development of two highly sensitive polyclonal antibodies for the detection of zaleplon, this compound, and the related pyrazolopyrimidine indiplon. google.com

Application in Biological Sample Analysis

Once specific antibodies are obtained, they form the core of various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA), for the analysis of biological samples like urine and blood. jktrading.cznih.gov

The general principle of a competitive ELISA for this compound would involve the following steps:

Microplate wells are coated with antibodies specific to this compound. jktrading.cz

The biological sample (e.g., urine) is added to the wells, along with a known amount of enzyme-labeled this compound (conjugate). jktrading.cz

The this compound in the sample and the enzyme-labeled this compound compete for binding to the limited number of antibody sites. jktrading.cz

After an incubation period, unbound substances are washed away. jktrading.cz

A chromogenic substrate is added, which reacts with the enzyme on the bound conjugate to produce a color change. jktrading.cz

The intensity of the color is measured and is inversely proportional to the concentration of this compound in the sample. jktrading.cz

Immunoassays for zaleplon metabolites are particularly useful for long-term monitoring, as a significant percentage of a zaleplon dose is excreted in urine as metabolites like this compound within 48 hours. google.com While some immunoassays for the parent drug zaleplon have been developed, they may not cross-react with its metabolites. researchgate.net Therefore, an immunoassay that specifically detects this compound is valuable. google.com For instance, a capillary electrophoresis method has shown detection limits of 100 ng/ml for this compound in urine. google.com

Isotopic Labeling and Internal Standards in Metabolomics

In mass spectrometry-based analytical methods, the use of stable isotope-labeled internal standards is a crucial technique for improving the accuracy and precision of quantification. medchemexpress.commedchemexpress.com

Application of Deuterium-Labeled this compound-d5

This compound-d5 is a deuterated form of this compound, where five hydrogen atoms have been replaced by deuterium (B1214612) atoms, typically on the N-ethyl group. This isotopic labeling increases the molecular weight of the compound without significantly altering its chemical properties.

The synthesis of this compound-d5 is a multi-step process. One described method involves the use of intermediates such as 3-(Acetylethylamino)-β-oxo-benzenepropanoic Acid Ethyl Ester-d5 to ensure high isotopic purity.

Below is a table comparing this compound-d5 with its parent compound and other related deuterated standards.

| Compound Name | Molecular Formula | Molecular Weight | Deuterium Positions | Primary Application | Key Structural Features |

| This compound-d5 | C₁₇H₁₀D₅N₅O₂ | 326.38 | N-ethyl group | Metabolic profiling of Zaleplon | Oxidized pyrazolopyrimidine core |

| Zaleplon-d5 | C₁₇H₁₀D₅N₅O | 310.38 | N-ethyl group | Quantification of Zaleplon in assays | Non-oxidized pyrazolopyrimidine scaffold |

| Zolpidem-d6 | C₁₉H₁₅D₆N₃O | 315.41 | N,N-dimethyl groups | Analytical standard for Zolpidem | Imidazopyridine structure |

Table generated from data in source

Enhancing Precision in Pharmacokinetic and Metabolic Studies

The primary application of this compound-d5 is as an internal standard in pharmacokinetic and metabolic studies of zaleplon. pharmaffiliates.com When analyzing biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated internal standard is added to the sample before processing. e-century.us

The use of this compound-d5 enhances precision in several ways:

Correction for Sample Loss: During sample preparation steps such as extraction and purification, some of the analyte may be lost. Because the deuterated standard has nearly identical chemical and physical properties to the non-labeled analyte, it will be lost at a proportional rate. By measuring the recovery of the internal standard, analysts can correct for these losses and obtain a more accurate quantification of the endogenous this compound.

Compensation for Matrix Effects: Biological matrices like plasma and urine can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement. The internal standard experiences similar matrix effects as the analyte, allowing for a more reliable quantification based on the ratio of the analyte signal to the internal standard signal.

Improved Retention Time Alignment: In chromatography, the deuterated standard co-elutes with the native analyte, providing a precise reference for retention time and improving peak identification and integration.

The use of such isotopically labeled standards is a key component of conducting robust pharmacokinetic studies in accordance with regulatory guidelines. europa.eu

Future Directions in 5 Oxozaleplon Research

Further Elucidation of Aldehyde Oxidase Substrate Specificity and Structure-Activity Relationships Relevant to 5-Oxozaleplon Formation

The conversion of zaleplon to this compound is a clear example of aldehyde oxidase-mediated metabolism of a heterocyclic compound. nih.govtandfonline.com However, a deeper understanding of the precise molecular interactions between zaleplon and the active site of human aldehyde oxidase 1 (hAOX1) is still needed. Future research should focus on elucidating the specific structural motifs of the zaleplon molecule that are critical for its recognition and subsequent oxidation by AOX.

Key areas of investigation should include:

Detailed Structural Analysis: High-resolution crystallographic or advanced molecular modeling studies could reveal the exact orientation of zaleplon within the hAOX1 active site. This would help identify the key amino acid residues involved in substrate binding and catalysis.

Comparative Substrate Studies: Investigating a series of structurally related analogs of zaleplon could help define the structure-activity relationships (SAR) for AOX-mediated metabolism. By systematically modifying different parts of the zaleplon molecule, researchers can determine which functional groups are essential for substrate affinity and the rate of this compound formation.

Quantum Mechanical Simulations: These computational methods can be employed to predict the sites of metabolism on the zaleplon molecule and the energy barriers for the oxidation reaction, providing theoretical support for experimental findings. optibrium.comnih.gov

A comprehensive understanding of the SAR for zaleplon metabolism by AOX will be invaluable for the design of new drug candidates that can avoid or control this metabolic pathway, potentially leading to improved pharmacokinetic profiles.

Development of Advanced In Vitro/In Vivo Predictive Models for Aldehyde Oxidase-Mediated Metabolism

A significant challenge in drug development is the accurate prediction of human pharmacokinetics from preclinical data, particularly for compounds metabolized by AOX, due to marked species differences in enzyme activity. nih.govsemanticscholar.org While in vitro models such as human liver cytosol and slices have been instrumental in identifying the role of AOX in this compound formation, there is a need for more refined and predictive models. nih.govtandfonline.com

Future efforts in this area should concentrate on:

Improved In Vitro Systems: The development and validation of more robust in vitro systems that better recapitulate the in vivo environment are crucial. This could include three-dimensional (3D) hepatocyte cultures, liver-on-a-chip models, and the use of cryopreserved human hepatocytes with well-characterized AOX activity. researchgate.net

In Vitro-In Vivo Extrapolation (IVIVE): Refining IVIVE approaches by incorporating more accurate scaling factors and considering the complexities of enzyme kinetics in vivo is essential for better quantitative prediction of AOX-mediated clearance. nih.govmanchester.ac.uk

The table below summarizes some of the current and potential future models for predicting AOX-mediated metabolism.

| Model Type | Current Examples | Future Directions |

| In Vitro | Human liver cytosol, Liver slices, Recombinant AOX | 3D hepatocyte cultures, Liver-on-a-chip, Hepatocytes with characterized AOX genetics |

| In Vivo | Rats, Monkeys (with noted species differences) | Chimeric mice with humanized livers, Genetically modified animal models expressing human AOX |

| In Silico | Molecular docking, Quantum mechanical simulations | Machine learning algorithms trained on larger datasets, Physiologically based pharmacokinetic (PBPK) modeling |

Research into Potential Novel Inhibitors or Inducers of Aldehyde Oxidase Affecting Zaleplon Metabolism

The formation of this compound can be significantly altered by the presence of AOX inhibitors. Known inhibitors such as hydralazine, menadione, and chlorpromazine (B137089) have been shown to markedly decrease the metabolism of zaleplon to this compound in vitro. nih.govtandfonline.com This raises the potential for drug-drug interactions (DDIs) in a clinical setting.

Future research should be directed towards:

Discovery of Novel and Specific Inhibitors: There is a need to identify and characterize novel, potent, and specific inhibitors of hAOX1. This would not only be a valuable tool for in vitro reaction phenotyping studies but could also help in managing potential DDIs.

Investigation of AOX Induction: While much of the focus has been on inhibition, the potential for induction of AOX activity is a less explored area. Studies are needed to investigate whether certain drugs or environmental factors can induce the expression or activity of AOX, which could lead to increased formation of this compound and altered zaleplon efficacy.

Clinical Relevance of Inhibition and Induction: For any identified inhibitors or inducers, it is crucial to determine their clinical relevance. This involves assessing the potential for DDIs at therapeutic concentrations and providing guidance for dose adjustments if necessary. For example, the H2 receptor antagonist cimetidine (B194882) has been shown to inhibit zaleplon metabolism, affecting both AOX and CYP3A4 pathways. nih.gov

Exploration of this compound as a Biomarker for Aldehyde Oxidase Activity

Given that this compound is a major metabolite of zaleplon formed exclusively by AOX in humans, its formation could potentially serve as a in vivo biomarker for AOX activity. scialert.net There is significant inter-individual variability in hepatic AOX activity, which can be up to 33-fold. nih.govdrugbank.com This variability can lead to differences in drug clearance and response.

Future research in this area should focus on:

Validation Studies: Rigorous clinical studies are needed to validate the use of this compound as a sensitive and specific biomarker for in vivo AOX activity. This would involve correlating the levels of this compound with known AOX genotypes and with the metabolism of other AOX probe substrates.

Pharmacogenetic Associations: Investigating the association between genetic polymorphisms in the AOX1 gene and the rate of this compound formation could help in personalizing zaleplon therapy.

Non-invasive Monitoring: Developing non-invasive methods to monitor this compound levels, for example in urine or saliva, could provide a convenient way to assess an individual's AOX phenotype.

The table below outlines the potential utility of this compound as a biomarker.

| Application Area | Potential Utility of this compound as a Biomarker |

| Clinical Pharmacology | To phenotype individuals for AOX activity before initiating therapy with zaleplon or other AOX substrates. |

| Drug Development | To assess the potential for DDIs with new chemical entities that may be AOX inhibitors or inducers. |

| Personalized Medicine | To guide dose adjustments of zaleplon based on an individual's metabolic capacity. |

Methodological Advancements in High-Throughput Metabolite Analysis and Characterization

The study of drug metabolism, including the formation of this compound, relies heavily on sensitive and accurate analytical techniques. As the field moves towards more complex in vitro models and larger clinical studies, there is a growing need for high-throughput analytical methods.

Future advancements should focus on:

High-Throughput Screening (HTS) Assays: Developing robust and automated HTS assays for measuring this compound formation would enable the rapid screening of large numbers of compounds for their potential to interact with AOX. researchgate.net

Advanced Mass Spectrometry Techniques: The application of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can provide detailed structural information for the unambiguous identification and characterization of metabolites. researchgate.net

Metabolomics Approaches: Utilizing untargeted and targeted metabolomics approaches can provide a more comprehensive picture of the metabolic fate of zaleplon and help identify novel or unexpected metabolic pathways. nih.gov

Improved Data Analysis Software: The development of sophisticated software for automated data processing, peak picking, and metabolite identification is crucial for handling the large datasets generated by high-throughput analytical platforms. researchgate.net

By embracing these methodological advancements, researchers can accelerate the pace of discovery in the field of zaleplon metabolism and contribute to a safer and more effective use of this medication.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying 5-Oxozaleplon in biological samples?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for its high sensitivity and specificity. For example, Horstkötter et al. employed LC-MS to identify this compound metabolites in human urine, achieving a limit of quantification (LOQ) of 100 ng/mL after solid-phase extraction (SPE) preconcentration .

- Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) is another validated method, optimized using carboxymethyl-α-cyclodextrin as a charged carrier. CE-LIF offers an LOQ of 10 ng/mL for zaleplon and its metabolites but requires SPE for preconcentration .

- Critical Validation Steps : Include calibration curves using spiked matrices, recovery studies (>80% recovery for SPE), and inter-day/intra-day precision tests (CV <15%) to ensure reproducibility .

Q. What metabolic pathways and enzymes are involved in the formation of this compound from zaleplon?

- Methodological Answer :

- This compound is a primary oxidative metabolite of zaleplon, mediated by cytochrome P450 (CYP) enzymes , particularly CYP3A3. In vitro studies using human liver microsomes or hepatocytes are standard for pathway identification .

- Experimental Design :

Incubate zaleplon with microsomes/CYP isoforms.

Use LC-MS to track metabolite formation over time.

Inhibitor studies (e.g., ketoconazole for CYP3A4) confirm enzyme specificity.

- Key Data : Report metabolite yield (e.g., this compound accounts for ~40% of zaleplon metabolism in hepatic models) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different analytical platforms?

- Methodological Answer :

- Root Causes : Discrepancies often arise from matrix effects (e.g., urine vs. plasma), ionization efficiency in LC-MS, or buffer pH variability in CE. For example, CE-LIF quantifies this compound at 100 ng/mL, whereas LC-MS detects it at lower concentrations due to higher sensitivity .

- Resolution Strategies :

Cross-validate methods using shared reference standards.

Perform spike-and-recovery experiments in multiple matrices.

Apply multivariate statistical analysis (e.g., Bland-Altman plots) to assess systematic bias .

Q. What experimental approaches optimize the separation of this compound from structurally similar metabolites?

- Methodological Answer :

- CE Parameter Optimization :

- Buffer composition: Test methanol/sodium acetate ratios (e.g., 7:3 v/v) and pH (3.1–5.0) to resolve this compound from 5-oxo-N-deethylzaleplon .

- Voltage: Higher voltages (15–20 kV) improve resolution but may cause Joule heating.

- LC-MS Gradients : Use reversed-phase C18 columns with gradient elution (acetonitrile/0.1% formic acid) to separate co-eluting metabolites.

- Data Interpretation : Compare retention times/fragmentation patterns against synthesized standards .

Q. How do drug-drug interactions influence this compound’s pharmacokinetics, and how are these studied preclinically?

- Methodological Answer :

- In Vitro Models :

Co-incubate zaleplon with CYP inhibitors/inducers (e.g., rifampicin) in hepatocytes.

Quantify this compound via LC-MS to assess metabolic inhibition/induction .

- In Vivo Models :

- Administer zaleplon with interacting drugs (e.g., CNS depressants) to rodents.

- Collect plasma/urine at timed intervals and analyze using validated LC-MS methods.

- Statistical Analysis : Use ANOVA to compare AUC, Cmax, and t1/2 between treatment groups .

Methodological Notes

- Reproducibility : Document buffer pH, voltage, and column lot numbers to ensure cross-lab consistency .

- Ethical Compliance : For human studies, include IRB-approved protocols and data anonymization steps .

- Data Contradiction Analysis : Use sensitivity analyses to test assumptions in pharmacokinetic models (e.g., one-compartment vs. two-compartment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.